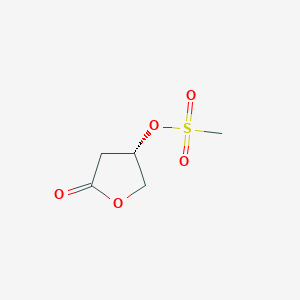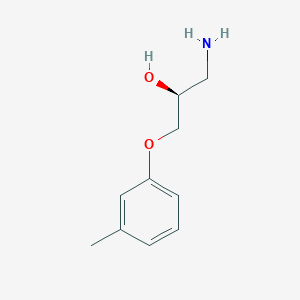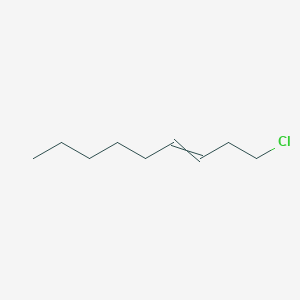
1,3-Propanediamine, N,N-dimethyl-N'-(8-methyl-5-nitro-4-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Méthodes De Préparation
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with N,N-dimethylamine and 8-methyl-5-nitro-4-quinoline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods often involve the use of fixed-bed reactors and hydrogenation processes. For example, the intermediate dimethylaminopropionitrile can be hydrogenated using a Raney-Nickel catalyst under high pressure to produce N,N-dimethyl-1,3-propanediamine .
Analyse Des Réactions Chimiques
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- can be compared with similar compounds such as:
N,N-Dimethyl-1,3-propanediamine: This compound has similar structural features but lacks the quinoline moiety, making it less complex and with different reactivity.
1,3-Bis(methylamino)propane: Another related compound with similar aliphatic structure but without the aromatic quinoline component.
N,N-Dimethyltrimethylenediamine: This compound shares the dimethylamino groups but differs in the overall structure and properties
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic components, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
145363-53-7 |
|---|---|
Formule moléculaire |
C15H20N4O2 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(8-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-6-13(19(20)21)14-12(7-9-17-15(11)14)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17) |
Clé InChI |
UQSMDQGHUADVPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC=N2)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)




![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)


